4H-1,2,4-Triazole-3,5-diamine, 4-methyl-
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Overview
Description
4H-1,2,4-Triazole-3,5-diamine, 4-methyl- is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazole-3,5-diamine, 4-methyl- can be achieved through several methods. One common approach involves the cyclization of secondary amides and hydrazides using triflic anhydride activation followed by microwave-induced cyclodehydration . Another method includes the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable reaction medium .
Industrial Production Methods: Industrial production of 4H-1,2,4-Triazole-3,5-diamine, 4-methyl- often involves scalable protocols that exhibit excellent substrate tolerance. For instance, the I2-mediated oxidative C-N and N-S bond formations in water provide a metal-free, environmentally benign, and convenient strategy for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4H-1,2,4-Triazole-3,5-diamine, 4-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and I2. The reaction conditions often involve microwave-induced cyclodehydration, oxidative cyclization, and metal-free strategies in water .
Major Products Formed: The major products formed from these reactions include 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles .
Scientific Research Applications
4H-1,2,4-Triazole-3,5-diamine, 4-methyl- has a wide range of scientific research applications. It is used as an antineoplastic agent, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor, and a DNA synthesis inhibitor . Additionally, it has roles in antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This compound is also important in organocatalysis, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole-3,5-diamine, 4-methyl- involves the inhibition of biosynthesis of ergosterol, the major steroid in fungal membranes, by blocking 14-α-demethylation . This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes. It also acts as an inhibitor of DNA synthesis and ribonucleoside-diphosphate reductase .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-1,2,4-Triazole-3,5-diamine, 4-methyl- include 1H-1,2,4-Triazole, 4H-1,2,4-Triazole, and 3,5-Diamino-1,2,4-triazole .
Uniqueness: What sets 4H
Properties
CAS No. |
114639-78-0 |
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Molecular Formula |
C3H7N5 |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
4-methyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C3H7N5/c1-8-2(4)6-7-3(8)5/h1H3,(H2,4,6)(H2,5,7) |
InChI Key |
RXGBDDZXKHUCHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1N)N |
Origin of Product |
United States |
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